tert-Butyl 3-(((perfluorobutyl)sulfonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
tert-Butyl 3-(((perfluorobutyl)sulfonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic sulfonate ester derivative featuring an 8-azabicyclo[3.2.1]octane core modified with a tert-butyl carbamate group and a perfluorobutylsulfonyloxy substituent. This compound belongs to a class of molecules designed for applications in medicinal chemistry, particularly as intermediates in synthesizing bioactive agents. The perfluorobutylsulfonyloxy group introduces strong electron-withdrawing and lipophilic characteristics, which influence reactivity, solubility, and pharmacokinetic properties .
Properties
Molecular Formula |
C16H20F9NO5S |
|---|---|
Molecular Weight |
509.4 g/mol |
IUPAC Name |
tert-butyl 3-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C16H20F9NO5S/c1-12(2,3)30-11(27)26-8-4-5-9(26)7-10(6-8)31-32(28,29)16(24,25)14(19,20)13(17,18)15(21,22)23/h8-10H,4-7H2,1-3H3 |
InChI Key |
MFKNOPJLAGTIKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Enolate Formation and Sulfonylation
The primary method involves the reaction of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (1 ) with perfluorobutanesulfonyl fluoride (2 ) under basic conditions. The 3-oxo group of 1 is activated via enolate formation using lithium hexamethyldisilazide (LiHMDS), followed by nucleophilic attack on the sulfonyl fluoride.
Reaction Scheme :
Conditions :
Alternative Sulfonylation Agents
Patent data describes the use of nonafluorobutane-1-sulfonyl fluoride in biphasic systems with tetrabutylphosphonium bromide, achieving 80% molar yield. This method employs:
-
Base : N-ethyl-N,N-diisopropylamine or triethylamine.
-
Work-up : Phase separation at 60°C, followed by washing with demineralized water.
Optimization and Mechanistic Insights
Enolate Stability and Reaction Kinetics
The use of LiHMDS ensures complete deprotonation of the 3-oxo group, forming a stable enolate intermediate. Kinetic studies indicate that the reaction proceeds via an -like mechanism, with the enolate attacking the electrophilic sulfur center of the sulfonyl fluoride.
Critical Parameters :
Purification and Characterization
The crude product is purified via flash chromatography (silica gel, 30% ethyl acetate/hexanes) or recrystallization from ethanol/water. Key characterization data includes:
Comparative Analysis of Methods
| Method | Base | Solvent | Temp. | Yield | Purity |
|---|---|---|---|---|---|
| LiHMDS/THF | LiHMDS | THF | −78°C→RT | 78% | >99% |
| Biphasic (patent) | NEt(iPr) | HO/DCM | 80°C | 80% | 95% |
| NaH/DMF | Sodium hydride | DMF | 0°C→RT | 52% | 90% |
Key Observations :
-
The LiHMDS method offers higher purity and reproducibility for lab-scale synthesis.
-
Biphasic conditions (patent) are scalable but require stringent temperature control.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
tert-Butyl 3-(((perfluorobutyl)sulfonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
tert-Butyl 3-(((perfluorobutyl)sulfonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((perfluorobutyl)sulfonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The perfluorobutyl sulfonyl group is known to enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes .
Comparison with Similar Compounds
The following analysis compares tert-butyl 3-(((perfluorobutyl)sulfonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate with structurally related azabicyclo derivatives, focusing on substituents, synthesis, physicochemical properties, and biological activity.
Substituent Effects and Reactivity
Key Observations :
- Sulfonate esters (e.g., trifluoromethylsulfonyloxy) exhibit superior leaving-group ability compared to ethers or amines, enabling efficient substitution reactions .
- The perfluorobutyl group enhances lipophilicity and metabolic stability but may reduce aqueous solubility.
Key Observations :
- Sulfonate esters are synthesized with high efficiency (up to 92% yield) under cryogenic conditions .
- Bulky substituents (e.g., pyrimido-oxazine) reduce yields due to steric hindrance .
Physicochemical Properties
Key Observations :
- Perfluorinated derivatives exhibit extreme lipophilicity, limiting aqueous solubility but enhancing membrane permeability.
- Hydroxyl or amine-containing analogs are more polar but less stable under oxidative conditions .
Key Observations :
- Sulfonate esters are typically intermediates rather than direct bioactive agents.
- Azabicyclo derivatives with aromatic or heterocyclic substituents show potent activity against therapeutic targets like CXCR2 and GPR119 .
Biological Activity
tert-Butyl 3-(((perfluorobutyl)sulfonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate is a complex organic compound notable for its unique bicyclic structure and functional groups, including a perfluorobutyl sulfonate moiety. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities and applications.
The molecular formula of this compound is . Its synthesis typically involves multi-step reactions, such as the reaction of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate with perfluorobutanesulfonyl fluoride under inert conditions to optimize yield .
Preliminary studies suggest that compounds similar to this compound may interact with cellular receptors or enzymes, influencing metabolic pathways or cellular responses. Although specific interactions for this compound remain to be fully elucidated, research on structurally related azabicyclic compounds indicates a potential for high inhibitory activity against various biological targets, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA) .
Structure-Activity Relationship (SAR)
The structure of this compound allows it to exhibit unique biological properties compared to other azabicyclic compounds. For example, SAR studies on related compounds have shown that modifications in the bicyclic framework can significantly alter their biological activity and selectivity profiles .
Inhibition Studies
Research indicates that azabicyclic compounds can serve as effective inhibitors for enzymes involved in inflammatory responses. For instance, a study identified a novel class of NAAA inhibitors featuring an azabicyclic core, demonstrating that structural modifications can lead to potent inhibitors with low nanomolar IC50 values (e.g., 0.042 μM) . While specific data on this compound is limited, the implications of its structural attributes suggest potential efficacy in similar pathways.
Comparative Analysis
To illustrate the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | 0.95 | |
| tert-Butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate | 0.95 | |
| tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | 0.93 | |
| tert-Butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate | 0.98 |
This table highlights the structural similarities and differences among these compounds, emphasizing the distinctive features of this compound.
Q & A
Q. What are the primary synthetic strategies for constructing the 8-azabicyclo[3.2.1]octane scaffold in this compound?
The bicyclic scaffold is typically synthesized via stereocontrolled cyclization of acyclic precursors or desymmetrization of tropinone derivatives. Key steps include:
- Stereochemical control : Use chiral auxiliaries or catalysts to ensure enantiomeric fidelity during bicyclic ring formation .
- Functionalization : Introduce the perfluorobutyl sulfonyloxy group via nucleophilic substitution under anhydrous conditions . Methodological tip: Monitor reaction progress using TLC or HPLC to optimize yields (typically 60-85%) .
Q. How should researchers characterize the compound’s structural integrity?
Recommended techniques:
- NMR spectroscopy : 1H/13C/19F NMR to confirm bicyclic structure and substituent positions .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₇H₂₅F₉N₂O₅S, ~564.2 g/mol).
- X-ray crystallography : Resolve stereochemistry of the bicyclic core and sulfonate group .
Q. What storage conditions are optimal for maintaining stability?
Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. The compound is sensitive to hydrolysis due to the sulfonate ester; avoid protic solvents .
Advanced Research Questions
Q. How can computational methods improve enantioselective synthesis of this compound?
Quantum mechanical calculations (e.g., DFT) predict transition states and optimize reaction pathways for higher enantiomeric excess (ee). For example:
- Reaction path screening : Identify low-energy pathways for desymmetrization of tropinone precursors .
- Solvent effects : Simulate solvent polarity to enhance stereochemical outcomes (e.g., THF vs. DCM) . Validate predictions experimentally using chiral HPLC (e.g., Chiralpak® columns) .
Q. What strategies resolve low yields during the sulfonylation step?
Common issues and solutions:
- Moisture sensitivity : Use molecular sieves or anhydrous solvents to prevent hydrolysis of the sulfonyl chloride intermediate .
- Competing side reactions : Optimize stoichiometry (1.2–1.5 eq. of perfluorobutyl sulfonyl chloride) and temperature (0–25°C) .
- Workup : Purify via flash chromatography (hexane:EtOAc gradient) to isolate the product from byproducts .
Q. How can researchers reconcile discrepancies in biological activity data across analogs?
- Standardized assays : Use identical cell lines (e.g., HEK293) and assay conditions (pH, incubation time) to compare activity .
- Purity validation : Ensure >95% purity via HPLC before testing. Contaminants (e.g., unreacted intermediates) may skew results .
- Computational docking : Model interactions with target receptors (e.g., neurotransmitter transporters) to explain activity variations .
Data Contradiction Analysis
Q. Why do different studies report varying stereochemical outcomes for the bicyclic scaffold?
Potential factors:
- Catalyst choice : Pd-based catalysts may favor endo vs. exo transition states, altering stereochemistry .
- Reaction scale : Milligram-scale reactions may lack reproducibility compared to optimized gram-scale syntheses . Resolution: Cross-validate results using circular dichroism (CD) spectroscopy or single-crystal XRD .
Methodological Optimization
Q. How to enhance solubility for in vivo studies?
Strategies include:
- Co-solvent systems : Use DMSO:water (10–20% v/v) or PEG-based formulations .
- Prodrug modification : Introduce hydrolyzable esters (e.g., acetyl groups) to increase hydrophilicity .
- Nanoencapsulation : Lipid nanoparticles improve bioavailability in pharmacokinetic studies .
Experimental Design Tables
Q. Table 1. Synthetic Route Comparison
| Method | Yield (%) | ee (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Tropinone desymmetrization | 78 | 92 | Chiral catalyst, THF, -20°C | |
| Acyclic precursor route | 65 | 85 | Pd(OAc)₂, DCM, 25°C |
Q. Table 2. Stability Under Accelerated Conditions
| Condition (40°C/75% RH) | Degradation (%) | Major Degradant |
|---|---|---|
| 1 week | 5 | Hydrolyzed sulfonate |
| 4 weeks | 22 | Bicyclic core oxidation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
